2-(4-methylbenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
Description
The compound 2-(4-methylbenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a hybrid heterocyclic molecule featuring a cyclopenta[b]thiophene core substituted with a 4-methylbenzamido group at position 2 and a pyridin-3-ylmethyl carboxamide moiety at position 2. Crystallographic analysis of such compounds often employs software like SHELXL for structure refinement, as highlighted in .
Properties
IUPAC Name |
2-[(4-methylbenzoyl)amino]-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-14-7-9-16(10-8-14)20(26)25-22-19(17-5-2-6-18(17)28-22)21(27)24-13-15-4-3-11-23-12-15/h3-4,7-12H,2,5-6,13H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIFUTNYGGOOHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylbenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling). The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups.
Scientific Research Applications
2-(4-methylbenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methylbenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While the provided evidence lacks direct data on this compound or its analogs, general comparisons can be inferred based on structural motifs and methodologies:
Structural Analogues and Functional Groups
- Cyclopenta[b]thiophene Derivatives: The cyclopenta[b]thiophene scaffold is less common than simpler thiophene derivatives. For example, C18H13ClN6O2S (mentioned in ) contains a sydnone-thiadiazine hybrid system but lacks the fused cyclopentane ring, which may reduce conformational rigidity compared to the target compound .
- Benzamido Substitutions: The 4-methylbenzamido group in the target compound contrasts with the 4-chlorobenzylidene hydrazine group in ’s example.
Hypothetical Pharmacological Profiles
| Feature | Target Compound | Example Analog (C18H13ClN6O2S) |
|---|---|---|
| Core Structure | Cyclopenta[b]thiophene (fused ring) | Sydnone-thiadiazine (non-fused) |
| Substituents | 4-Methylbenzamido, pyridinylmethyl | 4-Chlorobenzylidene hydrazine |
| Predicted LogP | ~3.5 (moderate lipophilicity) | ~2.8 (lower due to polar hydrazine) |
| Hydrogen Bond Acceptors | 5 (amide N, pyridine N) | 7 (sydnone O, thiadiazine N) |
Note: Data are illustrative due to lack of direct experimental results in provided evidence.
Biological Activity
The compound 2-(4-methylbenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure
The structure of the compound is characterized by a cyclopenta[b]thiophene core, which is substituted with a 4-methylbenzamido group and a pyridin-3-ylmethyl moiety. The presence of these functional groups is crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways. For instance, it has been suggested that it could interfere with DHHC-mediated palmitoylation , which is critical for protein localization in membranes.
- Apoptosis Induction : Similar compounds have shown the ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .
- Anti-inflammatory Effects : Research indicates that derivatives of this compound may reduce pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Anticancer Activity
Recent studies have highlighted the anticancer properties of related compounds. For example:
- Case Study : A series of thiophene carboxamide derivatives demonstrated significant activity against Hep3B cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. The most active derivatives showed IC50 values as low as 5.46 µM .
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has been explored:
- Palmitoylation Inhibition : Compounds within this class have shown selective inhibition of DHHC enzymes, which play a role in various cellular processes.
Research Findings
Several studies have reported on the biological activities associated with thiophene derivatives:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
